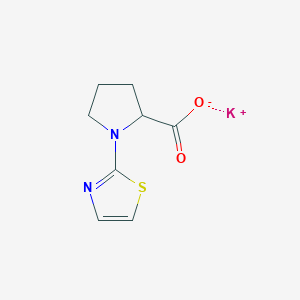

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate

Description

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 1-position with a 1,3-thiazol-2-yl group and at the 2-position with a carboxylate salt (potassium counterion). This structure combines the conformational flexibility of pyrrolidine with the aromatic and electronic properties of the thiazole ring, making it a candidate for applications in medicinal chemistry and materials science. The carboxylate group enhances water solubility, while the thiazole moiety may contribute to biological activity, such as enzyme inhibition or receptor binding .

Synthetic routes for analogous pyrrolidine carboxylates often involve coupling reactions between pyrrolidine derivatives and heterocyclic substituents, followed by salt formation (e.g., potassium hydroxide treatment for carboxylate salts) . Crystallographic studies of related compounds highlight the importance of hydrogen bonding networks in stabilizing their solid-state structures, which can influence solubility and stability .

Properties

IUPAC Name |

potassium;1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCHCMLKBPVOFA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of 2-aminothiazole with pyrrolidine-2-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity . Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to illustrate structural, physicochemical, and functional differences.

Table 1: Comparative Analysis of Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate and Analogous Compounds

Structural and Functional Differences

- Thiazole vs. This may enhance binding to biological targets like kinases or GPCRs .

- Carboxylate Salt vs. Ester/Carboxamide : The potassium carboxylate improves aqueous solubility compared to the hydrochloride salt () or ester derivatives (). This property is critical for bioavailability in pharmaceutical formulations.

Physicochemical Properties

- Solubility : The potassium carboxylate group confers higher polarity and water solubility compared to the hydrochloride salt () or brominated benzoimidazolyl derivative ().

Biological Activity

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrrolidine backbone, which contribute to its unique biological properties. The potassium salt form enhances its solubility, making it suitable for various applications in biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The thiazole moiety can modulate the activity of enzymes and receptors, leading to various pharmacological effects. Notably, this compound has been shown to inhibit bacterial enzymes, contributing to its antimicrobial properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism likely involves the inhibition of key bacterial enzymes.

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .

3. Antitumor Activity

Recent research indicates that this compound possesses anticancer properties. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity against various types of cancer cells .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |

| Jurkat (T-cell Leukemia) | < Doxorubicin | Bcl-2 inhibition |

| HepG2 (Liver Cancer) | < Doxorubicin | Cell cycle arrest |

Study on Anticonvulsant Activity

In a study examining the anticonvulsant properties of thiazole-linked compounds, this compound was evaluated alongside other derivatives. The results indicated a median effective dose (ED50) suggesting moderate anticonvulsant activity compared to standard drugs .

Cytotoxicity Assessment

A series of experiments were conducted on various cancer cell lines using this compound. The findings showed that the compound effectively reduced cell viability in a dose-dependent manner across multiple cancer types, indicating its potential as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate?

Methodological Answer:

- Reaction Monitoring : Use TLC (as in ) to track reaction progress. Ensure mobile phase compatibility with polar intermediates (e.g., ethyl acetate/hexane mixtures).

- Purification : Employ column chromatography with silica gel (40–63 µm) and gradient elution. For crystallization, consider solvent pairs like ethyl acetate/hexane or methanol/water to improve yield and purity .

- Yield Optimization : Adjust reaction time and temperature (e.g., 20 hours at 150°C in DMF, as per ) while monitoring for side reactions like thiazole ring decomposition.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopy : Use NMR (DMSO-) to confirm proton environments (e.g., pyrrolidine CH groups at δ 1.96–1.99 ppm and thiazole protons at δ 7.0–8.0 ppm). Compare with literature data from structurally similar compounds (e.g., ).

- Elemental Analysis : Validate %N content (theoretical vs. experimental) to confirm stoichiometry. A discrepancy >0.5% suggests impurities or hydration .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to assess purity (>95%) and detect trace byproducts .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants (e.g., molecular sieves).

- Light Sensitivity : Use amber glassware to prevent photodegradation of the thiazole moiety.

- Thermal Stability : Conduct TGA/DSC analysis ( ) to determine decomposition temperatures. Avoid storage above 25°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

- X-ray Diffraction : Collect high-resolution data (Cu-Kα radiation, 100 K) to resolve bond lengths and angles. For example, the thiazole-pyrrolidine dihedral angle (observed in analogous structures, ) should be ~10–15° for optimal conjugation.

- Validation Tools : Use SHELXL ( ) for refinement. Apply the Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···O) that stabilize the crystal lattice .

- Twinned Data : If twinning is detected (common in polar space groups), use TWINABS for integration and refinement .

Q. What intermolecular interactions dominate in the crystal packing, and how do they influence physicochemical properties?

Methodological Answer:

- Hydrogen Bonding : Analyze using graph-set notation ( ). For example, the carboxylate group may form R(8) motifs with water or counterions (K), affecting solubility.

- π-Stacking : Thiazole rings often stack with a 3.5–4.0 Å interplanar distance ( ). Use Mercury software to visualize these interactions and correlate with melting point/thermal stability .

- Impact on Solubility : Quantify via Hansen solubility parameters. Strong ionic interactions (K···carboxylate) may reduce organic solvent solubility, necessitating polar aprotic solvents (DMF, DMSO) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structure elucidation?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., pyrrolidine ring puckering) that may cause signal splitting.

- DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level (Gaussian 16) and compare computed NMR shifts with experimental data. Discrepancies >0.3 ppm suggest misassignment .

- Complementary Techniques : Validate with IR (carboxylate C=O stretch at ~1650 cm) and mass spectrometry (ESI-MS for [M+K] ion) .

Q. What strategies are effective for resolving racemization during multi-step synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to monitor enantiopurity. A retention time shift indicates racemization at steps involving the pyrrolidine stereocenter .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups early ( ) to shield amines from acidic/basic conditions that promote racemization .

- Kinetic Control : Optimize reaction times to avoid prolonged exposure to racemization-prone intermediates (e.g., enolates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.